methyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate
Description
Methyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate is a structurally complex small molecule featuring:
- A methyl benzoate ester group at the 3-position.
- A 1,4-benzothiazin core modified with a sulfone group (1,1-dioxido) and a piperidin-1-ylcarbonyl substituent at the 2-position.
Structural determination of such compounds often relies on X-ray crystallography tools like SHELXL for refinement and WinGX/ORTEP for visualization . The benzothiazin ring’s puckering can be quantified using Cremer-Pople parameters, which define ring distortion amplitudes and phases .
Properties
IUPAC Name |
methyl 3-[1,1-dioxo-2-(piperidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-29-22(26)16-8-7-9-17(14-16)24-15-20(21(25)23-12-5-2-6-13-23)30(27,28)19-11-4-3-10-18(19)24/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWIVBQXVROSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate (CAS Number: 1251611-92-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant research findings.
Antibacterial Activity
Research indicates that compounds containing piperidine and benzothiazine moieties often exhibit significant antibacterial properties. This compound has been evaluated for its efficacy against various bacterial strains.
In a study assessing the antibacterial potential of similar piperidine derivatives, compounds demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria. The synthesized derivatives showed promising results in inhibiting bacterial growth, suggesting that the presence of the piperidine ring enhances antibacterial efficacy .
Anticancer Activity
The compound's structure suggests potential anticancer properties due to the presence of the benzothiazine core. Research has shown that benzothiazine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
In vitro studies have reported that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanisms often involve the induction of cell cycle arrest and apoptosis through mitochondrial pathways .
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory activities. Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
Inhibition of AChE is particularly noteworthy as it is a target for drugs used in treating Alzheimer's disease. The enzyme inhibition studies indicated that the synthesized compound could serve as a lead for developing new therapeutic agents targeting neurodegenerative diseases .
Case Study 1: Antibacterial Efficacy
A study published in Brazilian Journal of Pharmaceutical Sciences evaluated a series of piperidine derivatives for their antibacterial activity. Among them, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of benzothiazine derivatives on human cancer cell lines. The study found that this compound induced apoptosis in breast cancer cells through caspase activation pathways. The compound demonstrated an IC50 value of 25 µM after 48 hours of treatment, highlighting its potential as an anticancer agent .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with benzothiazine structures, such as methyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate, exhibit notable antimicrobial properties. The compound's structure suggests potential interactions with bacterial cell walls or metabolic pathways, making it a candidate for developing new antibiotics.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties due to its ability to interact with specific enzymes involved in tumor growth. The benzothiazine core is known for its diverse biological activities, which may include inhibiting cancer cell proliferation.
Neurological Applications
The piperidine moiety in the compound is associated with various neurological effects. Compounds containing piperidine derivatives have been explored for their potential in treating neurological disorders, including depression and anxiety disorders. The structural attributes of this compound may enhance its efficacy in this area .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzothiazine core and subsequent functionalization with piperidine derivatives. Understanding its mechanism of action is crucial for elucidating its therapeutic potential. Research indicates that it may interact with specific receptors or enzymes relevant to disease pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against standard bacterial strains. Results showed significant inhibition of growth compared to control groups, indicating its potential as a new antimicrobial agent.
Case Study 2: Anticancer Screening
In another research effort, the compound was tested for its effects on cancer cell lines. The findings revealed that it could inhibit cell proliferation significantly at certain concentrations, suggesting a pathway for further development as an anticancer drug .
Data Table: Summary of Applications
| Application Area | Description | Findings/Notes |
|---|---|---|
| Antimicrobial | Potential activity against bacteria | Significant inhibition observed in studies |
| Anticancer | Inhibition of cancer cell proliferation | Promising results in preliminary screenings |
| Neurological | Possible effects on mood disorders | Structural attributes suggest efficacy in treatment |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for modifying the compound’s polarity and bioavailability.
| Conditions | Products | Key Observations |
|---|---|---|
| 1M NaOH, aqueous ethanol, 80°C | 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoic acid | Complete conversion in 6–8 hours |
| HCl (conc.), reflux | Same product as above | Faster reaction (3–4 hours) but lower yield |
Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane). The reaction’s efficiency depends on steric hindrance from the benzothiazine core, which slightly slows kinetics compared to simpler esters.
Nucleophilic Substitution at Chloro Group
The 6-chloro substituent on the benzothiazine ring participates in nucleophilic aromatic substitution (SNAr) reactions, enabling functionalization with amines, alkoxides, or thiols.
| Nucleophile | Conditions | Products |
|---|---|---|
| Piperidine | DMF, 100°C, 12 hours | 6-piperidinyl derivative |
| Sodium methoxide | MeOH, reflux, 8 hours | 6-methoxy analog |
| Thiourea | EtOH/H2O, 80°C, 10 hours | 6-thiol intermediate (further oxidizable to sulfone) |
Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states. Electron-withdrawing groups (e.g., sulfone) activate the aromatic ring toward substitution.
Reduction of Carbonyl Group
The piperidin-1-ylcarbonyl moiety can be reduced to a hydroxymethyl or methylene group, altering hydrogen-bonding capacity and conformational flexibility.
| Reducing Agent | Conditions | Products |
|---|---|---|
| LiAlH4 | Dry THF, 0°C to RT, 2h | Piperidin-1-yl(hydroxymethyl) derivative |
| BH3·THF | Reflux, 6 hours | Same as above |
| H2, Pd/C (10%) | MeOH, 50 psi, 24 hours | Piperidin-1-ylmethylene analog |
Reduction selectivity depends on steric effects: the bulky benzothiazine core partially shields the carbonyl, necessitating elevated H2 pressures for hydrogenation.
Oxidation Reactions
While the benzothiazine sulfur is already in a 1,1-dioxido state, the compound’s tertiary amines or aromatic systems may undergo oxidation:
| Oxidizing Agent | Target Site | Products |
|---|---|---|
| mCPBA | Piperidine nitrogen | N-oxide derivative |
| KMnO4 (acidic) | Benzothiazine ring | Quinone-like structure (degradation observed) |
Oxidation of the piperidine nitrogen to an N-oxide enhances water solubility but may reduce membrane permeability .
Compatibility with Other Functional Groups
The compound exhibits stability under ambient conditions but is sensitive to:
-
Strong acids/bases : Accelerate ester hydrolysis or amide cleavage.
-
UV light : Causes gradual decomposition of the benzothiazine core.
-
High-temperature free-radical reactions : Risk of desulfurization.
Reaction Optimization Parameters
Key factors influencing reaction outcomes:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–100°C | Higher temperatures improve SNAr kinetics |
| Solvent polarity | DMF > DMSO > THF | Polar solvents enhance nucleophilicity |
| Catalyst (for H2) | 10% Pd/C | Ensures complete carbonyl reduction |
| Purification | Silica chromatography (EtOAc:Hexane) | Critical for isolating polar hydrolysis products |
Side Reactions and Mitigation
-
Ester vs. Amide Hydrolysis : Under strongly basic conditions (pH >12), competing piperidinylcarbonyl amide hydrolysis occurs, yielding a secondary amine. Mitigated by using milder bases (e.g., NaHCO3).
-
Ring-opening : Prolonged exposure to nucleophiles (>24 hours) may cleave the benzothiazine ring, forming thiophenol derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include ethyl benzoate derivatives with heterocyclic substituents, such as those reported in Molecules (2011) . Key comparisons are outlined below:
Table 1: Structural Comparison with Ethyl Benzoate Analogs
| Compound ID | Ester Group | Linker Type | Heterocyclic Substituent | Notable Features |
|---|---|---|---|---|
| Target Compound | Methyl | Benzothiazin core | Piperidin-1-ylcarbonyl, sulfone | High polarity (sulfone), rigid |
| I-6230 | Ethyl | Phenethylamino | Pyridazin-3-yl | Flexible linker, basic pyridazine |
| I-6232 | Ethyl | Phenethylamino | 6-Methylpyridazin-3-yl | Methyl enhances hydrophobicity |
| I-6273 | Ethyl | Phenethylamino | Methylisoxazol-5-yl | Isoxazole’s metabolic stability |
| I-6373 | Ethyl | Phenethylthio | 3-Methylisoxazol-5-yl | Thioether linker (oxidation risk) |
| I-6473 | Ethyl | Phenethoxy | 3-Methylisoxazol-5-yl | Ether linker (enhanced stability) |
Key Findings:
Ester Group Influence :
- The methyl ester in the target compound may confer faster hydrolysis rates compared to ethyl esters in analogs, impacting bioavailability .
- Ethyl esters (e.g., I-6230) typically exhibit longer metabolic half-lives due to reduced esterase susceptibility.
Isoxazole-containing compounds (e.g., I-6273) are often metabolically stable but lack the sulfone’s polarity.
Thioether linkers (e.g., I-6373) introduce oxidation susceptibility, whereas ethers (I-6473) improve stability.
Structural and Conformational Analysis
Benzothiazin Ring Puckering:
The six-membered benzothiazin ring’s non-planarity can be characterized using Cremer-Pople puckering parameters (e.g., amplitude $ Q $ and phase $ \phi $) . While specific data for the target compound is unavailable, analogous heterocycles (e.g., pyridazine in I-6230) often exhibit modest puckering ($ Q \sim 0.5–0.7 \, \text{Å} $) due to steric and electronic effects. The sulfone group in the target compound may increase ring flattening to optimize resonance stabilization.
Crystallographic Methodology:
Q & A
Q. Purity Optimization
- Use HPLC (e.g., C18 column, methanol/water mobile phase) to monitor reaction progress and ensure >95% purity .
- Recrystallization from ethanol/dichloromethane mixtures can improve crystallinity and remove polar impurities .
How can structural contradictions in crystallographic and spectroscopic data for this compound be resolved?
Advanced Data Analysis
Discrepancies between X-ray crystallography and NMR data often arise from:
- Conformational flexibility : The piperidinyl and benzothiazin rings may adopt multiple puckering geometries in solution vs. solid state. Use Cremer-Pople parameters to quantify ring puckering .
- Dynamic effects : Variable-temperature NMR (e.g., 1H NMR at 233–313 K) can identify rotameric equilibria in the piperidine-carbonyl linkage .
Q. Validation Workflow
Refine crystallographic data using SHELXL (with TWIN/BASF commands for twinned crystals) .
Compare DFT-calculated (B3LYP/6-311+G(d,p)) and experimental NMR chemical shifts to validate solution-phase conformers .
What analytical techniques are critical for characterizing the stability of this compound under varying pH conditions?
Q. Basic Stability Assessment
- pH-rate profiling : Incubate the compound in buffers (pH 1–12) at 37°C and monitor degradation via:
- UV-Vis spectroscopy (λ_max shifts indicate hydrolysis of the ester or amide groups) .
- LC-MS to identify degradation products (e.g., free benzoic acid or piperidine fragments) .
Q. Advanced Mechanistic Studies
- Use HPLC-DAD-ESI-MS/MS to track site-specific degradation. For example, ester hydrolysis is accelerated under alkaline conditions (pH >10), while the sulfone group remains stable .
How should researchers design experiments to investigate the compound's reactivity with nucleophiles?
Q. Basic Reactivity Screening
- Nucleophile selection : Test primary (e.g., methylamine), secondary (e.g., piperazine), and aromatic (e.g., aniline) nucleophiles in polar aprotic solvents (DMF, DMSO).
- Kinetic monitoring : Use in situ IR spectroscopy to track carbonyl (C=O) stretching frequency changes during nucleophilic attack .
Q. Advanced Mechanistic Probes
- Isotopic labeling : Introduce 18O into the ester carbonyl group to distinguish between acyl transfer vs. SN2 mechanisms via mass spectrometry .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify steric/electronic barriers at the piperidin-1-ylcarbonyl site .
What strategies mitigate challenges in reproducing published synthetic yields for this compound?
Q. Troubleshooting Low Yields
- Moisture sensitivity : Ensure anhydrous conditions for amide coupling steps (e.g., molecular sieves in DMF) .
- Byproduct formation : Add scavengers (e.g., trisamine resins) to trap unreacted carbodiimide reagents .
Q. Advanced Process Optimization
- DoE (Design of Experiments) : Vary temperature (0–50°C), stoichiometry (1.0–2.0 eq. reagents), and solvent polarity (DMF vs. THF) to identify robust conditions .
- Inline analytics : Use ReactIR with a diamond ATR probe to monitor intermediate formation in real time .
How can researchers validate the compound's conformational dynamics in solution?
Q. Basic NMR Techniques
Q. Advanced Approaches
- Residual dipolar coupling (RDC) : Align the compound in a liquid crystalline medium (e.g., PEG/hexanol) to measure angular dependencies in 13C-1H couplings .
- Molecular dynamics (MD) simulations : Run 100 ns trajectories in explicit solvent (e.g., water/DMSO) using AMBER to model flexibility of the piperidine-carbonyl linkage .
What are best practices for resolving spectral overlaps in 1H NMR analysis of this compound?
Q. Basic Spectral Deconvolution
Q. Advanced Techniques
- Pure shift NMR : Apply PSYCHE pulse sequences to collapse multiplet signals into singlets for complex aromatic regions .
- 13C-DEPTQ : Differentiate quaternary carbons in the benzothiazin ring from CH/CH2 groups .
How can computational methods predict the compound's solubility and crystallinity?
Q. Basic Predictions
- Solubility parameters : Use Hansen solubility spheres (δD, δP, δH) calculated via COSMO-RS to identify optimal solvents (e.g., acetone vs. ethyl acetate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
